molecular formula C21H15Li B14420646 lithium;1,3-diphenylinden-1-ide CAS No. 83425-94-9

lithium;1,3-diphenylinden-1-ide

Cat. No.: B14420646
CAS No.: 83425-94-9
M. Wt: 274.3 g/mol
InChI Key: CXUWTKUGMLQJOY-UHFFFAOYSA-N
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Description

Lithium;1,3-diphenylinden-1-ide is an organometallic compound that features lithium as the central metal atom bonded to a 1,3-diphenylinden-1-ide ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,3-diphenylinden-1-ide typically involves the reaction of 1,3-diphenylindene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The solvent of choice is often tetrahydrofuran (THF) due to its ability to stabilize the organolithium compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-diphenylinden-1-ide can undergo various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding oxides.

    Reduction: Can be reduced under specific conditions to yield different products.

    Substitution: Participates in nucleophilic substitution reactions where the lithium atom is replaced by another metal or group.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lithium oxides, while substitution reactions can produce a variety of organometallic compounds.

Scientific Research Applications

Lithium;1,3-diphenylinden-1-ide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium;1,3-diphenylinden-1-ide involves its ability to act as a nucleophile, attacking electrophilic centers in target molecules. The lithium atom plays a crucial role in stabilizing the intermediate species formed during these reactions. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Lithium diphenylphosphide: Similar in that it contains lithium bonded to a diphenyl ligand.

    Lithium phenylacetylide: Another organolithium compound with a phenyl group.

Uniqueness

Lithium;1,3-diphenylinden-1-ide is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other organolithium compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

83425-94-9

Molecular Formula

C21H15Li

Molecular Weight

274.3 g/mol

IUPAC Name

lithium;1,3-diphenylinden-1-ide

InChI

InChI=1S/C21H15.Li/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20;/h1-15H;/q-1;+1

InChI Key

CXUWTKUGMLQJOY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[C-]2C=C(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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